molecular formula C8H7ClN2O B1360819 3-Chloro-5-methoxy-1H-indazole CAS No. 885519-28-8

3-Chloro-5-methoxy-1H-indazole

Cat. No. B1360819
CAS RN: 885519-28-8
M. Wt: 182.61 g/mol
InChI Key: YDJXBUPCNXRHCN-UHFFFAOYSA-N
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Description

“3-Chloro-5-methoxy-1H-indazole” is a chemical compound that belongs to the class of indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 1H-indazole, which is the core structure of “this compound”, has been explored through various methods . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H7ClN2O . The structure of this compound includes an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles, including “this compound”, have been studied extensively . These reactions often involve the formation of C–N and N–N bonds, and can be catalyzed by transition metals .

Scientific Research Applications

  • Organic Synthesis and Chemical Reactions :

    • The Davis-Beirut reaction involves 3-alkoxy-2H-indazoles, including 3-methoxy-2H-indazole, to yield diverse sets of N(1),N(2)-disubstituted-1H-indazolones. These are then used for further chemical diversification (Conrad et al., 2011).
    • Photolysis studies of indazoles, including methoxy-substituted ones, in acidic solutions have shown the formation of various benzaldehydes and acetophenones, indicating potential applications in photochemistry and organic synthesis (Georgarakis et al., 1971).
  • Crystal Structure Analysis :

    • Research on the crystal structure of 7-methoxy-1H-indazole, which is structurally related to 3-Chloro-5-methoxy-1H-indazole, reveals insights into its molecular interactions and hydrogen-bonding patterns. Such studies are crucial in understanding the properties of these compounds (Sopková-de Oliveira Santos et al., 2002).
  • Chemical Derivatization and Applications :

    • Derivatives of 3-chloro-1H-indazole have been synthesized and investigated for their potential applications, such as the synthesis of indazoloindazolone, and various functionalization reactions (Ardakani et al., 1983).
  • Medicinal Chemistry :

    • Synthesis and structure-activity relationships of indazole arylsulfonamides, including methoxy-substituted indazoles, have been explored for their potential as human CCR4 antagonists, highlighting the importance of these compounds in drug discovery (Procopiou et al., 2013).
  • Corrosion Inhibition :

    • Triazole derivatives, closely related to indazole compounds, have been synthesized and studied as corrosion inhibitors for mild steel, providing insights into the potential use of indazole derivatives in materials science and corrosion control (Li et al., 2007).

Safety and Hazards

According to the safety data sheet, “3-Chloro-1H-indazole” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-5-methoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJXBUPCNXRHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646302
Record name 3-Chloro-5-methoxy-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885519-28-8
Record name 3-Chloro-5-methoxy-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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